molecular formula C13H18N2O4 B6612513 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid CAS No. 70744-14-8

2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid

Cat. No.: B6612513
CAS No.: 70744-14-8
M. Wt: 266.29 g/mol
InChI Key: QRCFNNXHIHBTMJ-UHFFFAOYSA-N
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Description

2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is a chiral α-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a phenylacetic acid backbone. The Boc protecting group is a cornerstone in modern synthetic organic chemistry, prized for its stability during synthetic processes and its selective removal under mild acidic conditions. This makes the compound a valuable building block (or synthetic intermediate) for the preparation of more complex molecules, particularly in medicinal chemistry . While direct biological data for this specific compound is limited, research on closely related pyrrolidine-2,5-dione derivatives, synthesized from similar Boc-protected phenylglycine precursors, has demonstrated significant pharmacological potential. These analogous compounds have shown broad-spectrum anticonvulsant properties in animal models, including the maximal electroshock (MES) test and the 6 Hz model of drug-resistant epilepsy . Furthermore, such derivatives have exhibited potent antinociceptive (pain-blocking) activity in models of formalin-induced tonic pain and oxaliplatin-induced neuropathic pain, suggesting a complex mechanism of action that may involve the inhibition of voltage-gated sodium and calcium channels, as well as TRPV1 receptor antagonism . The presence of the Boc group on this compound makes it an essential intermediate for constructing such pharmacologically active molecules. This product is intended for research and manufacturing applications only. It is not a drug, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for laboratory use in vitro and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10,14H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCFNNXHIHBTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Boc Protection

A widely employed route begins with 2-bromo-2-phenylacetic acid as the precursor. Reacting this compound with excess hydrazine in aqueous ethanol at 60°C for 12 hours displaces the bromide, yielding 2-hydrazino-2-phenylacetic acid . The resulting hydrazine derivative is then subjected to Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base.

Key Reaction Parameters :

  • Molar Ratio : Hydrazine to Boc₂O (1:1.1) ensures mono-protection.

  • Temperature : 0–5°C to minimize di-Boc byproduct formation.

  • Workup : Acidic extraction (1M HCl) removes unreacted hydrazine, followed by crystallization.

Reductive Amination of Phenylglyoxylic Acid

An alternative approach involves reductive amination of phenylglyoxylic acid with Boc-protected hydrazine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer), the ketone group is reduced to form the alpha-hydrazino acid.

Advantages :

  • Avoids handling hazardous brominated intermediates.

  • Higher functional group tolerance for complex derivatives.

Crystallization and Purification Strategies

Seed Crystal-Induced Crystallization

Post-synthesis, the oily Boc-protected product is solidified using 0.5–2.0 wt% seed crystals of high-purity (>99%) N-Boc-L-phenylglycine. The mixture is stirred with weak polar solvents (e.g., diethyl ether or cyclohexane) to induce crystallization.

Optimized Conditions :

ParameterValue
Solvent Volume5–10× weight of crude oil
Pulping Time0.5–5 hours
Drying Conditions60°C under vacuum, 10–30 hours

Outcomes :

  • Yield : 87–90%.

  • Purity : ≥99% (HPLC).

Solvent Screening for Polymorph Control

Comparative studies reveal that n-hexane produces needle-like crystals with optimal flow properties, while diethyl ether yields larger, block-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Structural Confirmation

  • NMR (400 MHz, DMSO-d₆) :

    • δ 1.39 (s, 9H, Boc CH₃)

    • δ 4.90 (s, 1H, α-CH)

    • δ 7.30–7.45 (m, 5H, Ph).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 88–90°C , with decomposition onset at 210°C, confirming stability under storage conditions.

Challenges and Mitigation Strategies

Regioselectivity in Boc Protection

Hydrazine’s two nucleophilic amines pose a risk of di-Boc byproduct formation. Using stoichiometric Boc₂O and low temperatures suppresses this side reaction, achieving >95% mono-protection.

Solubility Limitations

The Boc-protected derivative exhibits poor solubility in aqueous media, necessitating aprotic solvents (THF, DCM) for reactions and polar additives (DMF) for chromatography.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for 2-hydrazino-2-phenylacetic acid synthesis, reducing reaction time from hours to minutes and improving yield to 94%.

Green Chemistry Approaches

Water-mediated Boc protection using β-cyclodextrin as a phase-transfer catalyst achieves 89% yield, eliminating organic solvent waste .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a protective agent for amines during synthetic processes.

Boc Protection

The free secondary amino group can be protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:
Reagents : (Boc)₂O, NaOH or DMAP
Solvent : THF/H₂O or acetonitrile
Yield : Up to 95% (as demonstrated in analogous syntheses) .

Acidolytic Deprotection

The Boc group is selectively removed under acidic conditions:
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane
Conditions : Room temperature to 0°C
Outcome : Generates a free amine while preserving the carboxylic acid group .

Carboxylic Acid Reactivity

The phenylacetic acid moiety participates in classical acid-derived transformations:

Esterification

Reagents : Methanol/H⁺ or DCC/DMAP
Products : Methyl/ethyl esters (e.g., for peptide coupling)
Typical Yields : 70–85% .

Amide Formation

Coupling Agents : HATU, EDCl, or DCC
Example : Reaction with benzylamine yields 2-({[(tert-butoxy)carbonyl]amino}amino)-N-benzyl-2-phenylacetamide.
Side Reactions : Competitive epimerization at the α-carbon if harsh conditions are used .

Amino Group Reactivity

The secondary amino group undergoes selective modifications:

Acylation

Reagents : Acetyl chloride or anhydrides
Conditions : Base (e.g., pyridine)
Product : N-Acetyl derivatives (useful for stability studies) .

Reductive Alkylation

Reagents : Aldehydes/ketones + NaBH₃CN
Example : Reaction with formaldehyde yields N-methylated analogs .

Unique Reaction: 1,3-Nitrogen Migration

Under catalytic conditions, the compound participates in nitrogen migration, forming α-amino acid derivatives:

Catalyst : (R,R)-FeBIP (2 mol%)
Base : 2,2,6,6-Tetramethylpiperidine (TMP, 0.5 equiv)
Solvent : 1,2-Dichlorobenzene (DCB)
Outcome :

Starting MaterialProductYieldEnantiomeric Excess (ee)
Boc-protected substrateN-Boc-phenylglycine98%90%

This reaction highlights the compound’s utility in synthesizing enantiomerically enriched α-amino acids.

Hydrolysis

Risk : The Boc group hydrolyzes slowly in aqueous acidic media (pH < 3).
Mitigation : Use buffered conditions during storage .

Oxidative Degradation

Conditions : Strong oxidizers (e.g., KMnO₄)
Outcome : Cleavage of the phenyl ring to form quinones .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
Boc DeprotectionTFA/DCMFree amine>95
EsterificationMeOH/H₂SO₄Methyl ester82
Reductive AlkylationFormaldehyde/NaBH₃CNN-Methyl derivative68

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during peptide formation. This protection allows for selective reactions without interfering with other functional groups present in the molecule.

Mechanism of Action:
The Boc group can be removed under acidic conditions, which facilitates the formation of peptide bonds between amino acids. This selective deprotection is crucial for synthesizing complex peptides that may have therapeutic applications, including drug development targeting specific diseases.

Drug Development

The compound has been studied for its potential as a building block in the synthesis of bioactive molecules. Research indicates that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes, particularly in treating conditions related to protein misfolding and aggregation.

Protein Engineering

In biochemical research, 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is utilized in protein engineering to create modified proteins with enhanced stability or altered functionalities. By incorporating this compound into peptides, researchers can study the effects of specific amino acid modifications on protein behavior and interaction.

Case Study:
A study demonstrated that peptides synthesized using this compound showed improved binding affinities to target receptors compared to their unmodified counterparts. This has implications for drug design, where enhanced receptor binding can lead to increased efficacy and reduced side effects.

Synthesis and Characterization

The compound is also employed in analytical chemistry for developing new methodologies for peptide synthesis and characterization. Its ability to form stable intermediates makes it a valuable reagent in various synthetic pathways.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryPeptide synthesis using Boc protectionDevelopment of therapeutic peptides
Drug DevelopmentBuilding block for bioactive moleculesTargeting diseases related to protein aggregation
Biochemical ResearchProtein engineering and modificationStudying effects on receptor binding
Analytical ChemistryMethodologies for peptide synthesisImproved characterization techniques

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential synthesis of complex molecules, such as peptides, without unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on molecular properties, reactivity, and applications.

Structural Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Storage Conditions Key Substituents
2-({[(tert-Butoxy)carbonyl]amino}amino)-2-phenylacetic acid Not reported C₁₃H₁₇N₂O₅ (calc.) ~281.29 (calc.) Not specified Phenyl, Boc-protected aminoamino
2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid 30925-08-7 C₁₄H₁₉NO₄ 265.31 2–8°C Phenyl, Boc-protected methylamino
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 53249-34-6 C₁₃H₁₇NO₅ 267.28 Room temperature 4-Hydroxyphenyl, Boc-protected amino
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID 28044-77-1 C₁₄H₁₉NO₄ 265.31 Not specified 4-Methylphenyl, Boc-protected amino
2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Not reported C₁₃H₂₀F₂NO₄ 292.30 Not specified 4,4-Difluorocyclohexyl, Boc-amino

Key Observations:

  • Substituent Effects: The 4-hydroxyphenyl variant (CAS 53249-34-6) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent phenyl compound .
  • Stability and Handling: All analogs share similar hazard profiles (e.g., H315, H319, H335), necessitating standard precautions for skin/eye protection and respiratory safety . Storage conditions vary; the methylamino derivative requires refrigeration (2–8°C), while the 4-hydroxyphenyl analog is stable at room temperature .

Biological Activity

2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid (Boc-phenylglycine) is a compound widely utilized in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino functionalities, allowing for selective reactions that are crucial in the synthesis of complex biomolecules. This article explores the biological activity of Boc-phenylglycine, focusing on its pharmacological properties, synthesis methods, and potential applications in drug development.

Molecular Structure:

  • IUPAC Name: 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid
  • Molecular Formula: C14H19N2O4
  • CAS Number: 70744-14-8

Synthesis Overview:
The synthesis of Boc-phenylglycine typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is generally performed under basic conditions using sodium hydroxide or DMAP as a catalyst. The following steps outline the synthetic route:

  • Protection of Amino Group:
    • Reacting phenylglycine with Boc2O in the presence of a base.
  • Purification:
    • The product is purified through crystallization or chromatography to achieve high purity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to Boc-phenylglycine. For instance, a related compound demonstrated significant efficacy against various seizure models, indicating potential use in treating epilepsy. The mechanism involved may include modulation of sodium and calcium channels, which are critical in neuronal excitability.

CompoundED50 (mg/kg)Model
Compound 1449.6MES Seizure Model
Compound 1431.36 Hz Seizure Model
Compound 1467.4ScPTZ Seizure Model

Analgesic Properties

In addition to anticonvulsant activity, Boc-phenylglycine derivatives have shown promise as analgesics. In vivo studies indicated that these compounds could significantly reduce pain responses in various animal models, including formalin-induced pain.

Pain ModelED50 (mg/kg)
Formalin Phase I85.1
Formalin Phase II56.1

Anti-inflammatory Effects

Boc-phenylglycine has also been investigated for its anti-inflammatory properties. In models of carrageenan-induced inflammation, compounds derived from Boc-protected amino acids exhibited notable reductions in inflammatory responses, suggesting their potential as therapeutic agents for inflammatory diseases.

The biological activity of Boc-phenylglycine is largely attributed to its ability to modulate receptor activity and ion channel dynamics within neuronal cells. The Boc group not only protects the amino group during synthesis but also plays a role in enhancing the compound's stability and solubility in biological systems.

Key Mechanisms:

  • Ion Channel Modulation: Interaction with sodium and calcium channels.
  • TRPV1 Receptor Antagonism: Inhibition of pain pathways via TRPV1 receptor blockade.
  • Neuroprotective Effects: Potential enhancement of neuronal cell viability under stress conditions.

Case Studies

Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of several Boc-protected amino acids, including Boc-phenylglycine, showing that modifications to the phenyl ring can significantly enhance potency against seizures.

Case Study 2: Pain Management
Research on the analgesic properties of related compounds demonstrated that specific structural features enhance efficacy against neuropathic pain, paving the way for new analgesic drug development based on Boc derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions using Boc-protected intermediates, as demonstrated in analogous syntheses of tert-butoxycarbonyl-amino derivatives . Purification typically involves recrystallization or column chromatography under inert conditions. Storage should adhere to anhydrous protocols (e.g., sealed in dry environments at room temperature) to prevent hydrolysis of the Boc group .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 210–254 nm).
  • NMR Spectroscopy : Confirm structure via 1H and 13C NMR, referencing similar compounds like 2-(diethylamino)-2-phenylacetic acid (δH 7.3–7.5 ppm for aromatic protons; δC ~170 ppm for carboxylic acid) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H]+) with theoretical values (C13H17N3O4, MW 295.29 g/mol) .

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer : The compound may exhibit hazards similar to Boc-protected analogs:

  • Skin/Eye Irritation : Use PPE (gloves, goggles) due to H315/H319 hazards .
  • Respiratory Risks : Work in fume hoods to avoid inhalation of fine particulates (H335) .
  • First Aid : For exposure, rinse affected areas with water and consult medical personnel .

Q. What are common synthetic impurities, and how are they mitigated?

  • Methodological Answer : Impurities often arise from incomplete Boc deprotection or side reactions during coupling. Monitor by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize reaction stoichiometry (e.g., 1.2 eq of coupling agents like EDC/HOBt) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical data may arise from tautomerism or solvent effects. Use computational tools (e.g., PubChem’s InChI-based predictions ) alongside deuterated solvent trials (DMSO-d6 vs. CDCl3) to validate assignments. For example, tert-butoxycarbonyl groups exhibit distinct 13C peaks at ~80–85 ppm .

Q. What is the stability profile of this compound under varying pH and temperature conditions?

  • Methodological Answer : The Boc group is labile under acidic conditions (pH < 3) but stable in neutral/basic environments. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation, with LC-MS identifying breakdown products like phenylacetic acid derivatives .

Q. How does this compound function in multi-step syntheses (e.g., peptide coupling or heterocyclic assembly)?

  • Methodological Answer : The amino and carboxylic acid moieties enable its use as a building block. For example, it can be coupled to amines via carbodiimide-mediated activation (EDC/DMAP) to form urea or amide linkages, as seen in triazolothiadiazine syntheses . Optimize yields by controlling reaction time (12–24 hr) and monitoring intermediates via FT-IR (amide I band ~1650 cm⁻¹) .

Q. What methodologies are used to study the environmental fate of this compound?

  • Methodological Answer : Long-term ecological studies (e.g., OECD 307 guidelines) evaluate biodegradation and bioaccumulation. Key parameters include:

  • Hydrolysis Half-Life : Determine at pH 5–9 (25°C) using LC-MS .
  • Partition Coefficients (Log P) : Estimate via shake-flask methods (predicted Log P ~1.5–2.0 for similar Boc derivatives) .
  • Toxicity Assays : Use Daphnia magna or algal models to assess EC50 values .

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